5-Bromo-3-isopropyl-1,2,4-thiadiazole

概要

説明

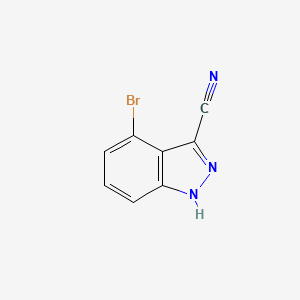

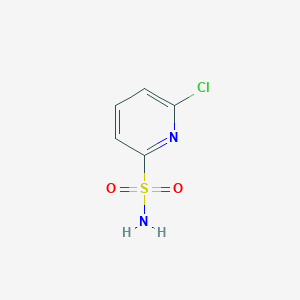

5-Bromo-3-isopropyl-1,2,4-thiadiazole (BIT) is a sulfur-containing heterocyclic compound. It is a white powder that is commonly used as a fungicide and bactericide in industrial and agricultural applications. The molecular formula of BIT is C5H7BrN2S .

Synthesis Analysis

BIT can be synthesized from the reaction of methyl isothiocyanate and N-bromosuccinimide. A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis

The molecular structure of BIT includes a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis

BIT is typically colorless and has a faint, distinctive odor . The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry .科学的研究の応用

Pharmacology: Anticancer Potential

5-Bromo-3-isopropyl-1,2,4-thiadiazole: has been explored for its potential in cancer treatment due to the thiadiazole moiety’s ability to interact with biological targets. Thiadiazole derivatives have demonstrated efficacy in vitro and in vivo across various cancer models, targeting specific pathways involved in cancer cell proliferation . The compound’s structural similarity to other clinically used thiadiazole drugs suggests a promising avenue for developing new anticancer therapeutics.

Agriculture: Pesticide Development

In agriculture, 5-Bromo-3-isopropyl-1,2,4-thiadiazole is being studied for its use as a precursor in synthesizing novel pesticides. Thiadiazole compounds are known for their bioactivity, and modifications to the core structure can lead to the development of pesticides with specific action mechanisms, potentially offering solutions to pest resistance issues .

Material Science: Electronic Structure Analysis

The compound’s utility in material science stems from its role in the study of electronic structures and electron delocalization. This is particularly relevant in the design of new materials with specific electronic properties, which can be applied in semiconductors, photovoltaic cells, and other electronic devices .

Chemical Synthesis: Building Block for Heterocyclic Compounds

5-Bromo-3-isopropyl-1,2,4-thiadiazole: serves as a versatile building block in chemical synthesis. It is used to construct more complex heterocyclic compounds through various reactions, including palladium-catalyzed C-H direct arylation and aromatic nucleophilic substitution, which are fundamental in developing pharmaceuticals and agrochemicals .

Biochemistry: Cytotoxicity Studies

In biochemistry, the compound is used in cytotoxicity studies to understand the structure-activity relationship of thiadiazole derivatives. These studies are crucial for drug discovery, as they help identify the functional groups responsible for the biological activity and toxicity of these compounds .

Environmental Science: Environmental Impact Assessment

Research into 5-Bromo-3-isopropyl-1,2,4-thiadiazole also includes its environmental impact assessment. Understanding the compound’s behavior in different environmental conditions, such as its degradation products and interaction with other chemicals, is essential for evaluating its safety and ecological footprint .

作用機序

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to display anti-diabetic activities by transactivation of ppar-ϒ .

Mode of Action

It is known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This might provide some insight into the interaction of 5-Bromo-3-isopropyl-1,2,4-thiadiazole with its targets.

Biochemical Pathways

It is known that similar compounds, such as 1,3,4-thiadiazole derivatives, can affect glucose levels in the blood , suggesting that they may interact with biochemical pathways related to glucose metabolism.

Result of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to reduce glucose levels in the blood , suggesting that they may have a hypoglycemic effect.

Safety and Hazards

将来の方向性

Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities . They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Therefore, future research could focus on exploring these properties further and developing new applications for thiadiazoles.

特性

IUPAC Name |

5-bromo-3-propan-2-yl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJOCIBAPMQHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)

![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)

![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)